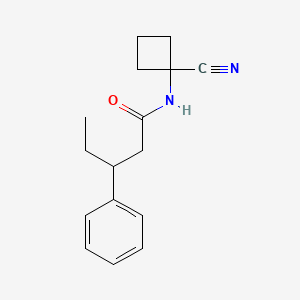
N-(1-cyanocyclobutyl)-3-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-phenylpentanamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. In
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety, epilepsy, and other neurological disorders. N-(1-cyanocyclobutyl)-3-phenylpentanamide has also been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Mechanism of Action
N-(1-cyanocyclobutyl)-3-phenylpentanamide inhibits the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-phenylpentanamide increases the levels of GABA, which can have a calming effect on the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysregulation has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been shown to increase the levels of GABA in the brain, leading to a calming effect. It has also been shown to reduce the rewarding effects of cocaine in animal models, suggesting that it may be useful in the treatment of cocaine addiction. N-(1-cyanocyclobutyl)-3-phenylpentanamide has been well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-3-phenylpentanamide is a potent and specific inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. Its relatively straightforward synthesis and good tolerability in animal studies make it an attractive compound for scientific research. However, its potency may also make it difficult to use in certain experiments, as it may lead to non-specific effects on other enzymes or pathways.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-phenylpentanamide. One area of interest is its potential as a treatment for neurological disorders such as anxiety and epilepsy. Another area of interest is its potential as a treatment for cocaine addiction, which remains a significant public health problem. Further research is also needed to better understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-phenylpentanamide and to identify any potential limitations or adverse effects. Overall, N-(1-cyanocyclobutyl)-3-phenylpentanamide is a promising compound with significant potential for scientific research and therapeutic applications.
Synthesis Methods
N-(1-cyanocyclobutyl)-3-phenylpentanamide is synthesized by reacting 1-cyanocyclobutane carboxylic acid with 3-phenylpentanoyl chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography. The synthesis of N-(1-cyanocyclobutyl)-3-phenylpentanamide is relatively straightforward and can be performed on a large scale, making it an attractive compound for scientific research.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-13(14-7-4-3-5-8-14)11-15(19)18-16(12-17)9-6-10-16/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMVMZPJXDHTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
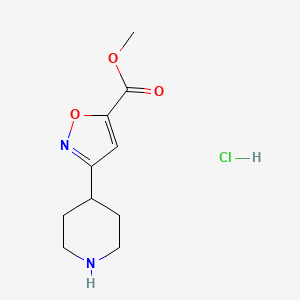
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
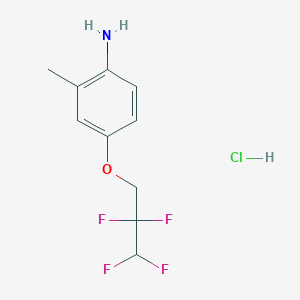
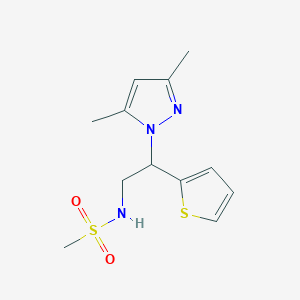
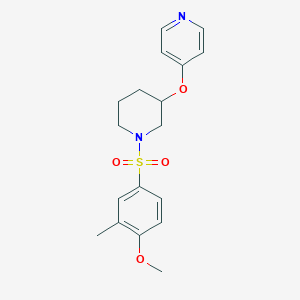

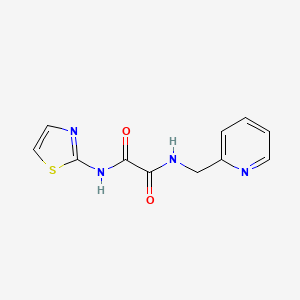
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)
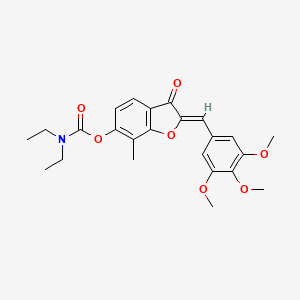

![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)